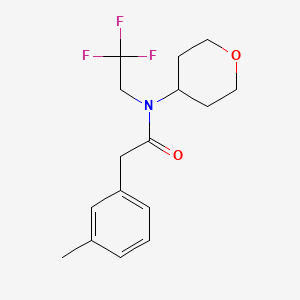

2-(3-methylphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide

Description

2-(3-Methylphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic acetamide derivative featuring a 3-methylphenyl aromatic ring, a trifluoroethyl group, and an oxan-4-yl (tetrahydropyranyl) moiety. This compound combines electron-donating (3-methylphenyl) and electron-withdrawing (trifluoroethyl) substituents, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

2-(3-methylphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO2/c1-12-3-2-4-13(9-12)10-15(21)20(11-16(17,18)19)14-5-7-22-8-6-14/h2-4,9,14H,5-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAPJNQSHXPCPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N(CC(F)(F)F)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Solid-State Geometry

Comparison with N-(meta-Substituted Phenyl)-2,2,2-Trichloro-acetamides

and highlight that meta-substituted phenylacetamides exhibit distinct crystal packing patterns. For example:

- N-(3-methylphenyl)-2,2,2-trichloro-acetamide (3MPTCA) crystallizes in a monoclinic system with one molecule per asymmetric unit, while N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (35DMPTCA) has two molecules per unit due to steric effects .

- Target Compound : The trifluoroethyl group in 2-(3-methylphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is bulkier and more electronegative than trichloro groups, likely altering crystal symmetry and intermolecular interactions (e.g., C–F···H hydrogen bonds). The oxan-4-yl group may further disrupt planar stacking observed in trichloro-acetamides.

Table 1: Crystal Parameters of Selected Acetamides

Electronic and Spectroscopic Properties

Trifluoroethyl vs. Trichloro Groups

- Electron-Withdrawing Effects: The trifluoroethyl group (-CF₃CH₂) is less polarizable but more electronegative than trichloro (-CCl₃), leading to stronger inductive effects. ~10–11 for trichloro derivatives) .

- NMR Shifts : The trifluoroethyl group causes significant deshielding in ¹H NMR (e.g., δ 4.3–4.1 ppm for -CF₃CH₂ protons) compared to δ 2.0–2.5 ppm for -CCl₃ protons in trichloro-acetamides .

Oxan-4-yl vs. Aliphatic Amines The oxan-4-yl group introduces an oxygen atom capable of hydrogen bonding, improving aqueous solubility relative to compounds like N-(2,2,2-trifluoroethyl)-2-(4-formylphenoxy)acetamide (logD ~2.5) .

Trifluoroethyl-Containing Pharmaceuticals

Comparison with Pesticide Acetamides

- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): The trifluoroethyl group in the target compound offers greater hydrolytic stability than alachlor’s methoxymethyl group, which is prone to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.